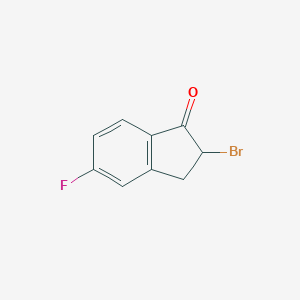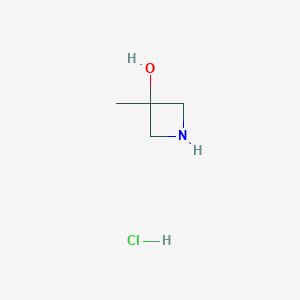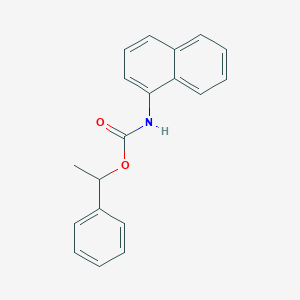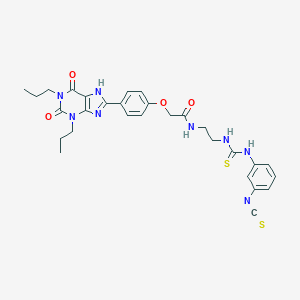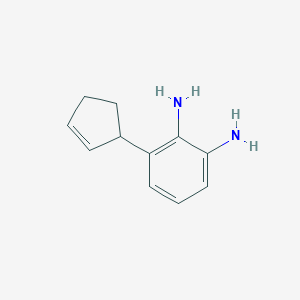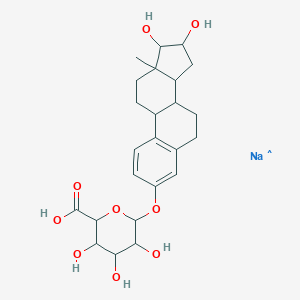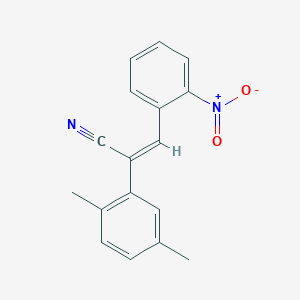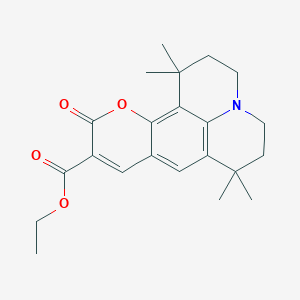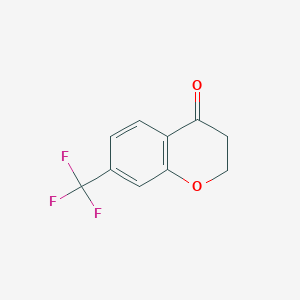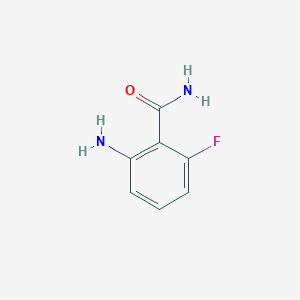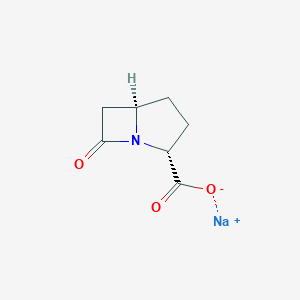
Carbapenam-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbapenam-3-carboxylic acid (CPCA) is a synthetic compound that has been extensively used in scientific research. It is a derivative of carbapenem antibiotics and is commonly used as a substrate for enzymes such as beta-lactamases. CPCA has a unique chemical structure that makes it an ideal candidate for studying the mechanism of action of various enzymes and proteins.
Aplicaciones Científicas De Investigación
Carbapenam-3-carboxylic acid has been used in various scientific research applications, including studying the mechanism of action of beta-lactamases and other enzymes. It has also been used in the development of new antibiotics and in the screening of potential inhibitors of enzymes. Carbapenam-3-carboxylic acid has been shown to be an effective substrate for various enzymes, including metallo-beta-lactamases and serine-beta-lactamases.
Mecanismo De Acción
The mechanism of action of Carbapenam-3-carboxylic acid involves the hydrolysis of the beta-lactam ring by beta-lactamases. This hydrolysis results in the formation of a stable acyl-enzyme intermediate, which can be further hydrolyzed to release the carboxylic acid and the corresponding amine. The hydrolysis of the beta-lactam ring by beta-lactamases is a key step in the resistance of bacteria to beta-lactam antibiotics.
Efectos Bioquímicos Y Fisiológicos
Carbapenam-3-carboxylic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a stable compound that does not react with other molecules in the cell. Carbapenam-3-carboxylic acid has been shown to be non-toxic to cells and tissues at concentrations commonly used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Carbapenam-3-carboxylic acid in laboratory experiments is its stability and purity. Carbapenam-3-carboxylic acid is a synthetic compound that can be easily synthesized with high purity and yield. It is also a stable compound that does not degrade over time. One of the limitations of using Carbapenam-3-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of Carbapenam-3-carboxylic acid in scientific research. One direction is the development of new antibiotics based on the structure of Carbapenam-3-carboxylic acid. Another direction is the screening of potential inhibitors of beta-lactamases using Carbapenam-3-carboxylic acid as a substrate. Carbapenam-3-carboxylic acid can also be used in the study of other enzymes and proteins that hydrolyze beta-lactam antibiotics. Finally, the synthesis of new derivatives of Carbapenam-3-carboxylic acid with improved solubility and stability is another potential future direction.
Métodos De Síntesis
Carbapenam-3-carboxylic acid can be synthesized using various methods, including the reaction of 3-aminomethyl carbapenems with carboxylic acid derivatives. One of the most commonly used methods for synthesizing Carbapenam-3-carboxylic acid is the reaction of 3-aminomethyl carbapenem with 3-bromopropionic acid. This method yields Carbapenam-3-carboxylic acid with high purity and yield.
Propiedades
Número CAS |
117858-72-7 |
|---|---|
Nombre del producto |
Carbapenam-3-carboxylic acid |
Fórmula molecular |
C7H8NNaO3 |
Peso molecular |
177.13 g/mol |
Nombre IUPAC |
sodium;(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5-;/m1./s1 |
Clave InChI |
QUSUNINJKBHEKM-TYSVMGFPSA-M |
SMILES isomérico |
C1C[C@@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+] |
SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
SMILES canónico |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Sinónimos |
carbapenam-3-carboxylic acid carbapenam-3-carboxylic acid, (2S-trans)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



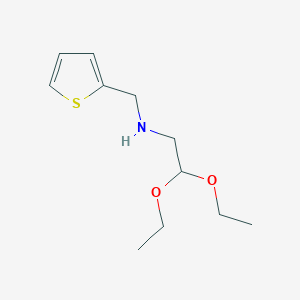
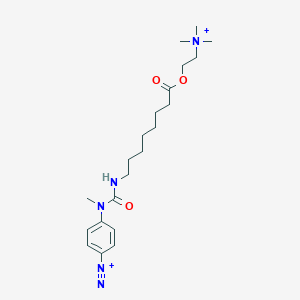
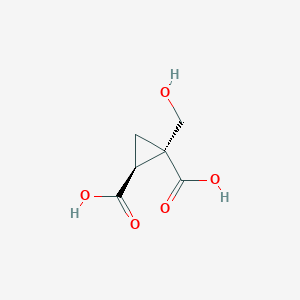
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
